

The Discovery and Development of PTC-209 Hydrobromide: A Technical Guide

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Compound of Interest		
Compound Name:	PTC-209 hydrobromide	
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Abstract

PTC-209 is a potent and specific small-molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), a core component of the Polycomb Repressive Complex 1 (PRC1). BMI-1 is a key regulator of gene silencing and is frequently overexpressed in a variety of human cancers, where it plays a crucial role in tumor initiation, maintenance of cancer stem cells (CSCs), and resistance to therapy. PTC-209 downregulates BMI-1 protein expression, leading to cell cycle arrest, apoptosis, and inhibition of CSC self-renewal. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **PTC-209 hydrobromide**, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The Polycomb group (PcG) proteins are epigenetic regulators that play a critical role in maintaining the transcriptional repression of genes involved in development, differentiation, and cell fate decisions. BMI-1, a core component of the PRC1 complex, is a RING finger protein that, in conjunction with RING1B, monoubiquitinates histone H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and gene silencing. Aberrant overexpression of BMI-1 has been implicated in the pathogenesis of numerous malignancies, including biliary tract cancer, colorectal cancer, glioblastoma, and head and neck squamous cell carcinoma.[1][2][3][4] The



critical role of BMI-1 in maintaining the self-renewal and tumorigenic potential of cancer stem cells has made it an attractive target for cancer therapy.

PTC-209 was identified through a high-throughput screening campaign as a potent and selective inhibitor of BMI-1 expression.[2] This guide details the preclinical data supporting the activity of PTC-209 and provides methodologies for its investigation.

Chemical Properties

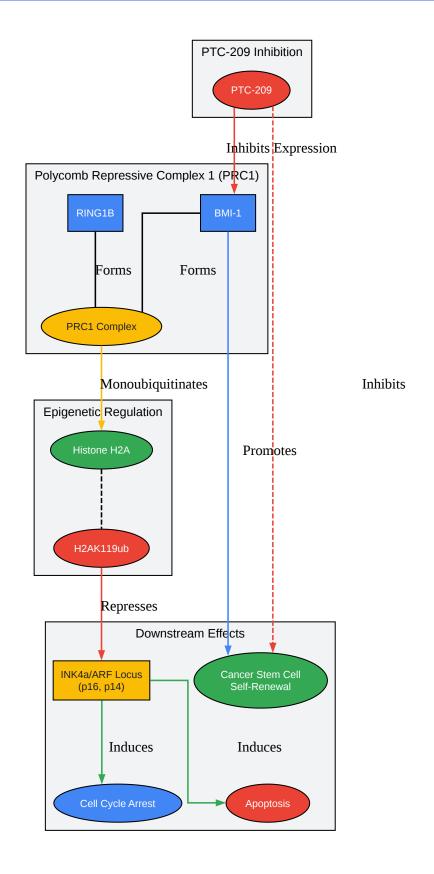
Property	Value
Chemical Name	N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine hydrobromide
Molecular Formula	C17H14Br3N5OS
Molecular Weight	576.11 g/mol
CAS Number	1217022-63-3 (hydrobromide salt)
Appearance	Solid

Mechanism of Action

PTC-209 acts as a specific inhibitor of BMI-1 expression.[2] Unlike enzymatic inhibitors, PTC-209 reduces the cellular levels of BMI-1 protein.[4][5] This leads to a downstream reduction in the PRC1-mediated monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a key epigenetic mark for gene silencing.[6] The depletion of BMI-1 and the subsequent decrease in H2AK119ub result in the de-repression of BMI-1 target genes, including tumor suppressors like the INK4a/ARF locus, which encodes for p16INK4a and p14ARF. These proteins are critical regulators of the cell cycle and apoptosis. The overall effect is a potent anti-tumor activity driven by the induction of cell cycle arrest, apoptosis, and the inhibition of cancer stem cell self-renewal.[1][3][4]

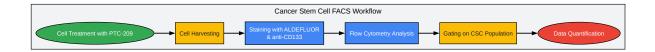
Signaling Pathway











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